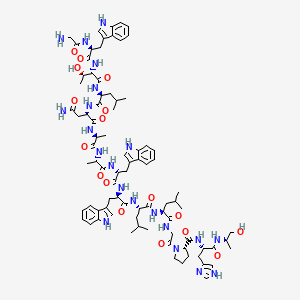

(Ala6,D-trp8,L-alaninol15)-galanin (1-15)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Ala6,D-trp8,L-alaninol15)-galanin (1-15) is a useful research compound. Its molecular formula is C83H115N21O17 and its molecular weight is 1678.963. The purity is usually 95%.

BenchChem offers high-quality (Ala6,D-trp8,L-alaninol15)-galanin (1-15) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Ala6,D-trp8,L-alaninol15)-galanin (1-15) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Ala6,D-trp8,L-alaninol15)-galanin (1-15) is a synthetic analog of the neuropeptide galanin, which plays a crucial role in various physiological processes, including modulation of neurotransmission, feeding behavior, and neuroprotection. This article reviews the biological activity of this compound, focusing on its receptor interactions, physiological effects, and potential therapeutic applications.

Galanin exerts its biological effects through three known receptors: GALR1, GALR2, and GALR3. These receptors are G protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. The specific modifications in (Ala6,D-trp8,L-alaninol15)-galanin aim to enhance receptor selectivity and stability compared to natural galanin.

Table 1: Comparison of Galanin Receptors

| Receptor | Coupling Proteins | Main Effects |

|---|---|---|

| GALR1 | Gi-type | Inhibition of cAMP production, hyperpolarization |

| GALR2 | Gq/11-type | Phospholipase C activation, Ca²⁺ release |

| GALR3 | Gi/o-type | Decreased adenylate cyclase activity |

Biological Functions

Research indicates that galanin and its analogs are involved in numerous biological functions:

- Feeding Behavior : Galanin is known to stimulate appetite, particularly for fatty foods. Studies show that central administration of galanin increases food intake significantly .

- Neuroprotection : Galanin has neuroprotective properties, promoting survival in neuronal injury models. Increased levels of galanin are observed following nerve injury, suggesting a role in neuronal regeneration .

- Pain Modulation : Galanin exhibits complex roles in pain signaling. It can inhibit pain pathways and increase seizure thresholds, indicating potential as an anticonvulsant agent .

Case Study 1: Feeding Regulation

In a study examining the effects of (Ala6,D-trp8,L-alaninol15)-galanin on feeding behavior, researchers found that administration into the lateral ventricle of rodents resulted in a marked increase in caloric intake. The effect was mediated through GALR1 and GALR2 activation, highlighting the compound's potential for treating eating disorders related to appetite dysregulation .

Case Study 2: Neuroprotective Effects

A separate investigation into the neuroprotective capabilities of (Ala6,D-trp8,L-alaninol15)-galanin demonstrated that it could significantly reduce neuronal death in models of ischemia. This protective effect was associated with increased expression of anti-apoptotic proteins and reduced levels of pro-apoptotic factors .

Case Study 3: Pain Management

In pain models, (Ala6,D-trp8,L-alaninol15)-galanin was shown to decrease hyperalgesia in neuropathic pain settings. The analgesic effect was attributed to its action on GALR2 receptors, which modulate the release of neurotransmitters involved in pain signaling pathways .

Aplicaciones Científicas De Investigación

Neuroscience Research

Neurotransmission Modulation

- (Ala6, D-Trp8, L-alaninol15)-galanin (1-15) has been shown to modulate neurotransmitter release in neuronal cultures. Studies indicate that it can influence the activity of GABAergic and glutamatergic systems, which are crucial for maintaining synaptic balance and plasticity .

Pain Management

- The peptide has been investigated for its analgesic properties. It is believed to interact with galanin receptors in the central nervous system to reduce pain perception. Experimental models have demonstrated that administration of this peptide can lead to significant reductions in pain-related behaviors in rodents .

Pharmacological Applications

Drug Development

- The unique structure of (Ala6, D-Trp8, L-alaninol15)-galanin (1-15) allows it to be a candidate for developing new pharmacological agents targeting galanin receptors. Its ability to selectively bind to these receptors presents opportunities for creating drugs aimed at treating conditions such as depression and anxiety disorders .

Synthetic Peptide Libraries

- Recent advancements have seen the use of this compound in creating peptide libraries for high-throughput screening against various biological targets. This approach facilitates the identification of novel therapeutic candidates with enhanced efficacy and specificity .

Therapeutic Potential

Metabolic Disorders

- Research has suggested that galanin peptides may play a role in regulating metabolic processes. The application of (Ala6, D-Trp8, L-alaninol15)-galanin (1-15) in models of obesity and diabetes has shown promise in modulating appetite and glucose metabolism .

Neurological Disorders

- Given its neuroprotective effects, this peptide is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may help mitigate neuronal loss and improve cognitive function in animal models .

Case Studies

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H115N21O17/c1-42(2)26-59(74(112)90-39-70(109)104-25-17-24-67(104)82(120)101-65(32-52-38-86-41-91-52)75(113)92-45(7)40-105)97-77(115)60(27-43(3)4)98-80(118)64(31-51-37-89-58-23-16-13-20-55(51)58)99-79(117)63(30-50-36-88-57-22-15-12-19-54(50)57)96-73(111)47(9)93-72(110)46(8)94-76(114)66(33-68(85)107)100-78(116)61(28-44(5)6)102-83(121)71(48(10)106)103-81(119)62(95-69(108)34-84)29-49-35-87-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71,87-89,105-106H,17,24-34,39-40,84H2,1-10H3,(H2,85,107)(H,86,91)(H,90,112)(H,92,113)(H,93,110)(H,94,114)(H,95,108)(H,96,111)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,120)(H,102,121)(H,103,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERTUWBBIXPKKH-FUTSWLKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H115N21O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1678.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.